molecular formula C20H28O6 B1244793 Pycnolide

Pycnolide

Cat. No. B1244793
M. Wt: 364.4 g/mol
InChI Key: GHEIESSKOYFMTB-XSBMVCGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pycnolide is a terpene lactone.

Scientific Research Applications

Neuroprotection in Astrocytes

Pycnogenol (PYC) demonstrated neuroprotective effects against oxygen-glucose deprivation/reoxygenation-induced injury in primary rat astrocytes. The study revealed that PYC attenuated cell viability loss, oxidative stress, inflammatory cytokines accumulation, and cell apoptosis. The protective effects were mediated via NF-κB and ERK1/2 pathways (Xia, Ji, & Zhang, 2017).

Cognitive and Behavioral Health Applications

Attention Improvement in Children

Pycnogenol was observed to reduce oxidative damage to DNA, normalize total antioxidant status (TAS), and improve attention in children with attention deficit/hyperactivity disorder (ADHD) (Chovanová et al., 2006).

Dental Health Applications

Gingival Health

Chewing gums containing PYC were found to significantly reduce gingival bleeding and plaque formation compared to control gums without PYC, indicating PYC's potential for maintaining gingival health (Kimbrough et al., 2002).

Cardiovascular Health Applications

Hypertension Management

Pycnogenol supplementation resulted in a significant decrease in systolic blood pressure in mildly hypertensive patients. The study suggests a protective effect of PYC on blood pressure, although further research is needed for confirmation (Hosseini et al., 2001).

properties

Product Name

Pycnolide

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

[(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1

InChI Key

GHEIESSKOYFMTB-XSBMVCGPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H](C/C(=C/CO)/C)[C@@H]1[C@H](OC(=O)C1=C)/C=C(\C)/CO

Canonical SMILES

CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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